Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-
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Overview
Description
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- is a chemical compound with the molecular formula C13H15NO. . This compound belongs to the class of indoles, which are heterocyclic aromatic organic compounds. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated analyzers, such as the Alltesta™ Gradient Automated Analyzer, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted indoles
Scientific Research Applications
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-(formylmethylene)indoline: Similar in structure but differs in the functional groups attached to the indole ring.
2-(1,3,3-Trimethylindol-2-ylidene)acetaldehyde: Another closely related compound with slight variations in the molecular structure.
Uniqueness
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- stands out due to its unique combination of the indole ring with a phenyl group and an ethanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
36430-85-0 |
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Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-phenyl-2-(1,3,3-trimethylindol-2-ylidene)ethanone |
InChI |
InChI=1S/C19H19NO/c1-19(2)15-11-7-8-12-16(15)20(3)18(19)13-17(21)14-9-5-4-6-10-14/h4-13H,1-3H3 |
InChI Key |
LRGMPXDTEMECAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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